Nvp dpp 728 dihydrochloride
CAS No.: 207556-62-5
Cat. No.: VC0004697
Molecular Formula: C15H20Cl2N6O
Molecular Weight: 371.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 207556-62-5 |
---|---|
Molecular Formula | C15H20Cl2N6O |
Molecular Weight | 371.3 g/mol |
IUPAC Name | 6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride |
Standard InChI | InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1 |
Standard InChI Key | VNACOBVZDCLAEV-GXKRWWSZSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl |
SMILES | C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl |
Canonical SMILES | C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl |
Chemical and Structural Properties
Molecular Characteristics
NVP DPP 728 dihydrochloride, with the chemical name 6-[[2-[[2-(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino-3-pyridinecarbononitrile dihydrochloride, has a molecular weight of 371.27 g/mol and a purity ≥97% . Its structure features a nitrile group at the 2-pyrrolidine position, critical for DPP-IV inhibition, and a pyridinecarbononitrile moiety that enhances binding specificity . The compound’s stereochemistry (S-configuration) is essential for maximal activity, as the D-antipode exhibits 500-fold reduced potency despite similar dissociation kinetics .
Table 1: Key Chemical Properties of NVP DPP 728 Dihydrochloride
Property | Value |
---|---|
CAS Number | 207556-62-5 |
Molecular Formula | C<sub>15</sub>H<sub>18</sub>N<sub>6</sub>O·2HCl |
Molecular Weight | 371.27 g/mol |
Purity | ≥97% (HPLC) |
Storage Conditions | -20°C |
Mechanism of Action
DPP-IV Inhibition Kinetics
NVP DPP 728 dihydrochloride inhibits DPP-IV through a reversible, two-step mechanism characterized by rapid association (k<sub>on</sub> = 1.3 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) and slow dissociation (k<sub>off</sub> = 1.3 × 10<sup>−3</sup> s<sup>−1</sup>), resulting in a dissociation half-life of ~10 minutes . The nitrile group forms a transition state-like complex with the enzyme’s active site, mimicking the tetrahedral intermediate of peptide hydrolysis . This mechanism spares related proteases, as evidenced by >15,000-fold selectivity over DPP-II and negligible activity against proline-specific enzymes .
GLP-1 Stabilization
By inhibiting DPP-IV, NVP DPP 728 dihydrochloride prevents the degradation of GLP-1, an incretin hormone that enhances glucose-stimulated insulin secretion . In aged Wistar rats, this inhibition increases plasma GLP-1 levels by 2.5-fold, correlating with improved early-phase insulin response and glucose tolerance .
Preclinical Pharmacological Studies
In Vitro Efficacy
In human DPP-IV assays, NVP DPP 728 dihydrochloride demonstrates a K<sub>i</sub> of 11 nM and an IC<sub>50</sub> of 14 nM, with no cytotoxicity observed at therapeutic concentrations . Kinetic studies using bovine kidney DPP-IV confirm 1:1 stoichiometric binding (K<sub>d</sub> = 12 nM), validating its high affinity .
In Vivo Antidiabetic Effects
Glucose Homeostasis: Oral administration in aged rats (3 μmol/kg) restores early insulin response and reduces postprandial hyperglycemia by 40% . Long-term treatment (4 weeks) preserves pancreatic islet morphology and upregulates GLUT2 expression, enhancing β-cell function .
Duodenal Bicarbonate Secretion: Intravenous NVP DPP 728 dihydrochloride (3 μmol/kg) potentiates l-glutamate/5′-inosine monophosphate (l-Glu/IMP)-induced bicarbonate secretion by 60% in rat duodenum, a effect mediated by GLP-2 receptor activation . This suggests additional gastrointestinal benefits beyond glycemic control.
Therapeutic Applications and Clinical Relevance
Type 2 Diabetes Management
NVP DPP 728 dihydrochloride’s ability to enhance endogenous GLP-1 and insulin levels positions it as a candidate for monotherapy or adjunctive treatment. In Fischer 344 rats, it ameliorates age-related glucose intolerance without inducing hypoglycemia, a common side effect of sulfonylureas .
Synergy with Bile Acid Signaling
Co-administration with TGR5 agonists (e.g., bile acids) amplifies duodenal bicarbonate secretion via GLP-2-dependent pathways, highlighting potential applications in treating gastrointestinal complications of diabetes .
Comparative Analysis with Other DPP-IV Inhibitors
Table 2: Selectivity and Potency of NVP DPP 728 Dihydrochloride vs. Analogues
Compound | K<sub>i</sub> (nM) | Selectivity (DPP-IV/DPP-II) |
---|---|---|
NVP DPP 728 | 11 | >15,000 |
D-Antipode | 5,600 | 120 |
Des-cyano Analog | >300,000 | <1 |
The nitrile group and S-configuration confer superior potency and selectivity compared to structural analogues . Unlike vildagliptin, which forms a covalent enzyme complex, NVP DPP 728 dihydrochloride’s reversible inhibition may reduce long-term toxicity risks .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume